2-Iodo-5-nitrobenzaldehyde
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Overview
Description
2-Iodo-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H4INO3 It is characterized by the presence of both iodine and nitro functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-nitrobenzaldehyde typically involves the iodination of 5-nitrobenzaldehyde. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or a halogen carrier like iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The iodine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-Iodo-5-nitrobenzoic acid.
Reduction: 2-Iodo-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Iodo-5-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of Schiff bases.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-5-nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The iodine atom can participate in various substitution reactions, facilitating the formation of new chemical bonds. The compound’s biological activity may be attributed to its ability to interact with cellular targets, disrupting normal cellular functions.
Comparison with Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with a hydroxyl group instead of iodine.
4-Iodo-5-nitrobenzaldehyde: Iodine and nitro groups are positioned differently on the benzaldehyde ring.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy and hydroxyl group instead of iodine and nitro groups.
Uniqueness: 2-Iodo-5-nitrobenzaldehyde is unique due to the presence of both iodine and nitro groups, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various synthetic and research purposes.
Properties
Molecular Formula |
C7H4INO3 |
---|---|
Molecular Weight |
277.02 g/mol |
IUPAC Name |
2-iodo-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4INO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H |
InChI Key |
AKDLECROANCSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)I |
Origin of Product |
United States |
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